![molecular formula C20H21N3O2 B5595351 N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)
N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1,2-dimethyl-1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems can ensure consistent quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell signaling and inflammation. For example, it can downregulate the expression of nuclear factor kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and cyclooxygenase-2 (COX-2). These interactions result in the suppression of inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 1-(2,3-Dimethyl-1H-indol-3-yl)-3-(4-methylphenyl)urea
- 3-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)propanamide
Uniqueness
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the indole ring and the presence of the 4-methylphenoxyacetohydrazide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-8-10-16(11-9-14)25-13-20(24)22-21-12-18-15(2)23(3)19-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSHVTUIQURKX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)
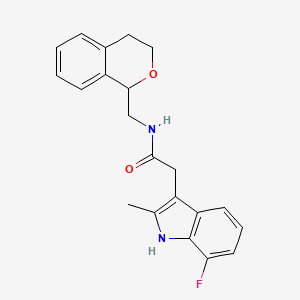
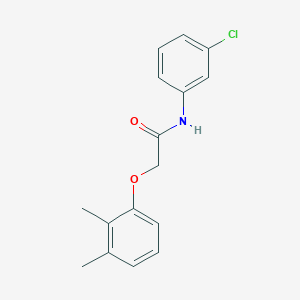
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)
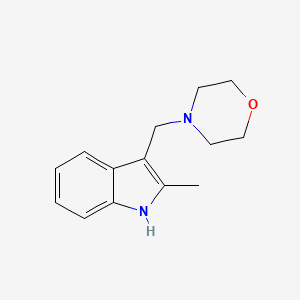
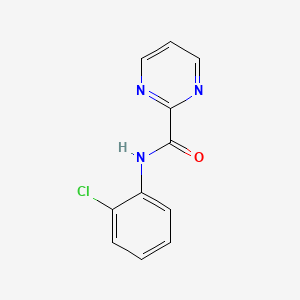
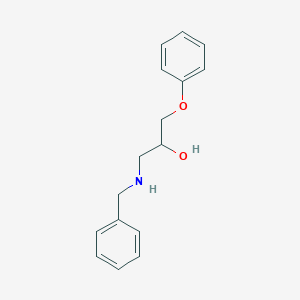
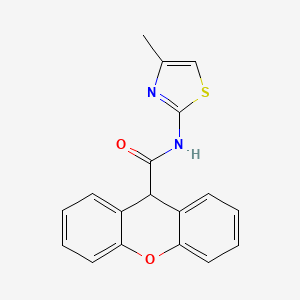
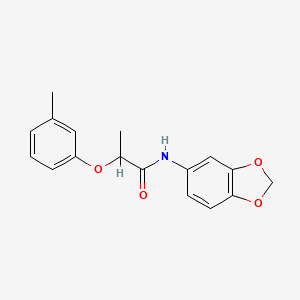
![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)
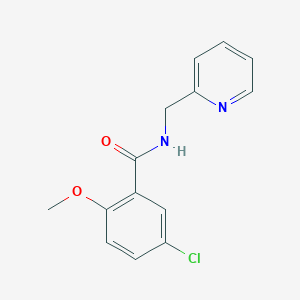
![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)
![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)
